An In-depth Technical Guide to 2-Cyclohexylethyl 4-methylbenzenesulfonate: Properties, Synthesis, and Applications in Modern Chemistry
An In-depth Technical Guide to 2-Cyclohexylethyl 4-methylbenzenesulfonate: Properties, Synthesis, and Applications in Modern Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Cyclohexylethyl 4-methylbenzenesulfonate, also known as 2-cyclohexylethyl tosylate, is a key organic intermediate characterized by a cyclohexylethyl ester of p-toluenesulfonic acid. This compound belongs to the broader class of sulfonate esters, which are renowned for their utility in a wide array of chemical transformations. The defining feature of this molecule is the tosylate group (-OTs), an excellent leaving group in nucleophilic substitution and elimination reactions. This property makes 2-Cyclohexylethyl 4-methylbenzenesulfonate a valuable reagent in the synthesis of more complex molecules, particularly within the pharmaceutical and fine chemical industries.[1] Its structural combination of a bulky, non-polar cyclohexylethyl moiety and the reactive tosylate group provides a unique set of physicochemical properties and reactivity profiles that are of significant interest to synthetic chemists. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, an exploration of its reactivity, and its application in drug development.
Physicochemical Properties
The physical and chemical properties of 2-Cyclohexylethyl 4-methylbenzenesulfonate are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | Reference(s) |
| CAS Number | 21336-37-8 | [2][3] |
| Molecular Formula | C15H22O3S | [2][3] |
| Molecular Weight | 282.40 g/mol | [2] |
| Appearance | White powder | [1] |
| Boiling Point | 408.9 °C at 760 mmHg | [3] |
| Density | 1.117 g/cm³ | [3] |
| Flash Point | 201.1 °C | [3] |
| LogP | 4.75 | [3] |
Synthesis of 2-Cyclohexylethyl 4-methylbenzenesulfonate
The synthesis of 2-Cyclohexylethyl 4-methylbenzenesulfonate is typically achieved through the tosylation of 2-cyclohexylethanol. This reaction is a standard method for converting a poor leaving group (the hydroxyl group of the alcohol) into an excellent leaving group (the tosylate group).[4]
Reaction Scheme
Caption: General reaction scheme for the synthesis of 2-Cyclohexylethyl 4-methylbenzenesulfonate.
Experimental Protocol
This protocol is a generalized procedure and may require optimization based on the specific scale and laboratory conditions.
Materials:
-
2-Cyclohexylethanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous pyridine or triethylamine
-
Anhydrous dichloromethane (DCM)
-
Deionized water
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 2-cyclohexylethanol (1.0 equivalent) in anhydrous dichloromethane (10 volumes) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C using an ice bath.[4]
-
Slowly add anhydrous pyridine (1.5 equivalents) to the stirred solution.[4]
-
Add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, ensuring the temperature is maintained at or below 5 °C.[4]
-
Stir the reaction mixture at 0 °C for 2-4 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be further purified by recrystallization or column chromatography.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The reaction is sensitive to water, which can hydrolyze the tosyl chloride and reduce the yield.
-
Low Temperature: The initial addition of reagents is carried out at 0 °C to control the exothermic reaction and minimize side product formation.
-
Base: Pyridine or triethylamine is used to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
-
Workup: The aqueous workup is essential to remove the base, any remaining starting materials, and byproducts.
Chemical Reactivity: A Versatile Intermediate
The primary utility of 2-Cyclohexylethyl 4-methylbenzenesulfonate in organic synthesis stems from the excellent leaving group ability of the tosylate anion. The p-toluenesulfonate is a very stable anion due to resonance delocalization of the negative charge over the three oxygen atoms and the aromatic ring, making it readily displaced by a wide range of nucleophiles.
Nucleophilic Substitution (SN2) Reactions
2-Cyclohexylethyl 4-methylbenzenesulfonate is an ideal substrate for SN2 reactions. The backside attack of a nucleophile on the carbon atom attached to the tosylate group leads to the formation of a new bond with inversion of stereochemistry (if the carbon is a stereocenter).
Caption: Generalized SN2 reaction pathway of 2-Cyclohexylethyl 4-methylbenzenesulfonate.
This reactivity allows for the introduction of a variety of functional groups, including:
-
Azides: for subsequent reduction to amines or use in click chemistry.
-
Cyanides: for the synthesis of nitriles, which can be further hydrolyzed to carboxylic acids.
-
Halides: for the introduction of fluorine, chlorine, bromine, or iodine.
-
Alkoxides and Phenoxides: for the formation of ethers.
-
Thiolates: for the synthesis of thioethers.
-
Carbanions: for the formation of new carbon-carbon bonds.
Elimination (E2) Reactions
In the presence of a strong, non-nucleophilic base, 2-Cyclohexylethyl 4-methylbenzenesulfonate can undergo an E2 elimination reaction to form an alkene. The bulky cyclohexyl group can influence the regioselectivity of the elimination.
Application in Drug Development: Synthesis of Cariprazine
A significant application of tosylate chemistry is in the synthesis of active pharmaceutical ingredients (APIs). A derivative of 2-Cyclohexylethyl 4-methylbenzenesulfonate, specifically 2-((1r,4r)-4-(3,3-Dimethylureido)cyclohexyl)ethyl 4-methylbenzenesulfonate, serves as a key intermediate in the synthesis of Cariprazine .[5] Cariprazine is an atypical antipsychotic used for the treatment of schizophrenia and bipolar disorder.[6][7]
In the synthesis of Cariprazine, the tosylate intermediate is reacted with a piperazine derivative in a nucleophilic substitution reaction. The tosylate group is displaced by a nitrogen nucleophile of the piperazine ring, forming a crucial carbon-nitrogen bond in the final drug molecule. This highlights the importance of tosylates in constructing complex molecular architectures found in modern pharmaceuticals.[8]
Spectral Properties (Predicted)
-
¹H NMR:
-
Aromatic Protons: Two doublets in the range of 7.2-7.8 ppm, corresponding to the protons on the p-substituted benzene ring.
-
Methyl Protons: A singlet around 2.4 ppm for the methyl group on the benzene ring.
-
Methylene Protons (-CH₂-O-): A triplet around 4.0-4.2 ppm for the methylene group attached to the oxygen.
-
Methylene Protons (-CH₂-Cyclohexyl): A multiplet in the range of 1.5-1.7 ppm.
-
Cyclohexyl Protons: A series of broad multiplets between 0.8 and 1.8 ppm.
-
-
¹³C NMR:
-
Aromatic Carbons: Signals in the range of 127-145 ppm.
-
Carbonyl Carbon (in tosyl group): Not present.
-
Methylene Carbon (-CH₂-O-): A signal around 70 ppm.
-
Other Aliphatic Carbons: Signals in the range of 25-40 ppm.
-
Methyl Carbon: A signal around 21 ppm.
-
Conclusion
2-Cyclohexylethyl 4-methylbenzenesulfonate is a valuable and versatile reagent in organic synthesis. Its primary utility lies in the exceptional leaving group ability of the tosylate moiety, which facilitates a wide range of nucleophilic substitution and elimination reactions. The straightforward synthesis from its corresponding alcohol and its application in the construction of complex pharmaceutical intermediates, such as in the synthesis of Cariprazine, underscore its importance for researchers and scientists in both academic and industrial settings. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective application in the development of novel chemical entities.
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